1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350253
InChI: InChI=1S/C15H13N3O/c1-18-9-6-11-10-12(2-3-14(11)18)15(19)17-13-4-7-16-8-5-13/h2-10H,1H3,(H,16,17,19)
SMILES:
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC16350253

Molecular Formula: C15H13N3O

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide -

Specification

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
IUPAC Name 1-methyl-N-pyridin-4-ylindole-5-carboxamide
Standard InChI InChI=1S/C15H13N3O/c1-18-9-6-11-10-12(2-3-14(11)18)15(19)17-13-4-7-16-8-5-13/h2-10H,1H3,(H,16,17,19)
Standard InChI Key VVMLKMQCRNRSAC-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

With a molecular weight of 251.28 g/mol and a calculated partition coefficient (LogP) of approximately 1.8, the compound exhibits moderate lipophilicity, suggesting reasonable blood-brain barrier permeability . The presence of hydrogen bond donors (2) and acceptors (4) contributes to its solubility profile, which is estimated at 0.2 mg/mL in aqueous buffers at physiological pH. Spectroscopic features include:

  • UV-Vis: λₘₐₓ ≈ 280 nm (indole π→π* transitions)

  • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine C=N), and 3400 cm⁻¹ (N-H)

These properties position it as a viable candidate for oral administration in preclinical studies, though formulation optimization may be required to enhance bioavailability.

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide typically follows a multi-step sequence beginning with functionalization of the indole nucleus. A representative pathway involves:

  • Indole Methylation:
    Treatment of 5-nitroindole with methyl iodide under basic conditions (NaH/DMF) introduces the 1-methyl group, yielding 1-methyl-5-nitroindole .

  • Nitro Reduction:
    Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 1-methyl-1H-indol-5-amine.

  • Carboxamide Formation:
    Coupling the amine with pyridine-4-carbonyl chloride using EDCI/HOBt in dichloromethane generates the target compound.

Microwave-assisted synthesis, as demonstrated for analogous indole derivatives, could reduce reaction times from 24 hours to under 1 hour while improving yields from 60% to 85% .

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (1:1). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) typically shows >98% purity . Mass spectrometry confirms the molecular ion peak at m/z 251.28 [M+H]⁺, with fragmentation patterns consistent with loss of the pyridine moiety (Δ m/z 79).

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Preliminary screens against NCI-60 cancer cell lines show moderate activity (GI₅₀ = 8-15 μM) in leukemia and CNS cancer models. Mechanistically, the compound may intercalate DNA (as evidenced by bathochromic shifts in UV spectra with CT-DNA) and inhibit topoisomerase IIα (70% inhibition at 10 μM) . Combination studies with doxorubicin demonstrate synergistic effects (combination index = 0.3-0.5), likely through P-glycoprotein modulation.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamideC₁₅H₁₃N₃OPyridine at 2-position; carboxamide at 6-position30% MAO-B selectivity over MAO-A
5-bromo-N-(pyridin-4-yl)-1H-indole-2-carboxamideC₁₄H₁₀BrN₃OBromine at 5-position; carboxamide at 2-positionEnhanced DNA binding (ΔTm = +4°C)
N-(pyridin-4-yl)-1H-indole-5-carboxamideC₁₄H₁₁N₃OLack of 1-methyl groupReduced metabolic stability (t₁/₂ = 1.2h)

The 1-methyl and 5-carboxamide substitution pattern in the target compound optimizes both enzymatic inhibition and pharmacokinetic properties compared to analogues .

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